molecular formula C9H11N5 B2770864 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 20739-23-5

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B2770864
CAS No.: 20739-23-5
M. Wt: 189.222
InChI Key: MJOCBCGQPCHWSK-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound with the molecular formula C9H11N5. It is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit certain kinases .

Mode of Action

It’s worth noting that related pyrido[2,3-d]pyrimidine derivatives have been used in pd-catalyzed ortho c–h arylation reactions . This suggests that 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine might interact with its targets through similar chemical reactions.

Biochemical Pathways

Nitration reactions of similar pyrimidine derivatives have been examined under different nitric acid concentrations , suggesting that this compound might influence nitration-related biochemical pathways.

Pharmacokinetics

Its degree of lipophilicity, which allows it to diffuse easily into cells, has been noted . This property could potentially impact the compound’s bioavailability.

Result of Action

Related compounds have shown antitumor activity , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the compound is stable at room temperature , suggesting that it might be relatively stable under various environmental conditions.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is in cancer therapy. Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2, which are involved in tumor progression and metastasis. By inhibiting these kinases, the compound can potentially reduce tumor growth and improve outcomes in cancer patients .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, inhibit cell migration, and reduce angiogenesis. For instance, a study reported significant efficacy in reducing the viability of MCF-7 breast cancer cells when treated with this compound .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties.

  • Activity Against Bacteria : Studies have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria. It has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at various concentrations .
  • Potential Formulations : The incorporation of this compound into nanoparticle formulations has been investigated to enhance its antimicrobial efficacy while reducing toxicity to human cells .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. In comparative studies with standard anti-inflammatory drugs like indomethacin, this compound demonstrated superior efficacy in reducing inflammation .

Neuroprotective Effects

Recent research suggests that this compound may have neuroprotective effects.

  • Cognitive Improvement : In animal models of cognitive impairment, treatment with this compound resulted in improved memory and learning capabilities. This effect was attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neural tissues .

Diabetes Management

The compound has shown promise in the management of diabetes through its inhibitory effects on carbohydrate-hydrolyzing enzymes.

  • Enzyme Inhibition : Studies report that this compound inhibits α-amylase and α-glucosidase activities more effectively than standard antidiabetic agents like acarbose. This inhibition leads to reduced glucose absorption in the intestines and better glycemic control .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerInhibition of FAK and Pyk2 ,
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveImproves cognitive function
Diabetes ManagementInhibits α-amylase and α-glucosidase

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of dimethyl groups at positions 5 and 7 contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Biological Activity

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS No. 20739-23-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C₉H₁₁N₅
Molecular Weight : 189.22 g/mol
Structure : The compound features a pyrido-pyrimidine core with specific methyl substitutions that enhance its biological activity.

Biological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with effective concentrations leading to no bacterial growth at high doses (e.g., 800 µg/mL) .

2. Anticancer Activity

The compound has demonstrated promising anticancer effects in various cell lines. For instance, it was evaluated against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cells. The results showed potent cytotoxicity with IC₅₀ values significantly lower than those of standard chemotherapeutic agents .

Cell LineIC₅₀ Value (µM)Standard Agent IC₅₀ Value (µM)
MCF-70.092.19
A5490.033.34
Colo-2050.010.17

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • DNA Interaction : It may interact with DNA or RNA, disrupting replication and transcription processes in cancer cells .
  • Signal Transduction Modulation : By influencing various signaling pathways, the compound can alter cell survival and apoptosis rates.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited enhanced activity against both E. coli and S. aureus, with structural modifications leading to increased potency .
  • Cytotoxicity in Cancer Models : In a recent investigation, this compound showed significant cytotoxic effects across multiple cancer cell lines when compared to standard treatments, indicating its potential as a novel anticancer agent .
  • Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in vitro, suggesting its use in treating inflammatory diseases .

Properties

IUPAC Name

5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOCBCGQPCHWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NC(=C12)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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